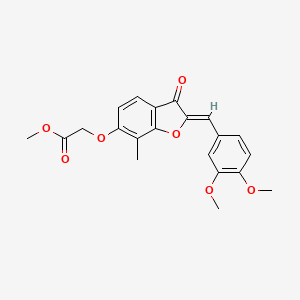
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the pyrazole family and is commonly used in the synthesis of other organic compounds. In
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, pyrazole-based inhibitors of protein kinases are believed to work by binding to the ATP-binding site of the kinase, thereby preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have potential therapeutic effects due to its ability to inhibit certain enzymes or proteins that are involved in various biological processes. For example, pyrazole-based inhibitors of protein kinases have shown promise as anticancer agents due to their ability to inhibit the activity of certain kinases that are overexpressed in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage is its potential applications in the synthesis of other biologically active compounds. However, one limitation is the lack of information regarding its mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for research on ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate. One direction is to study its mechanism of action and identify the enzymes or proteins that it inhibits. This information could lead to the development of more potent and selective inhibitors of these enzymes or proteins. Another direction is to study its potential therapeutic applications in various disease models. For example, it could be tested as an anticancer agent in vitro and in vivo. Additionally, it could be tested as an anti-inflammatory or antimicrobial agent.
Méthodes De Synthèse
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate can be synthesized through a multistep process involving the reaction of various organic compounds. The first step involves the reaction of 3-bromo-5-methyl-1H-pyrazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of ethyl 3-bromo-5-methyl-1-(2-bromoacetyl)pyrazole-4-carboxylate. The second step involves the reaction of this intermediate compound with 2-propanol in the presence of an acid catalyst such as sulfuric acid. This reaction leads to the formation of this compound.
Applications De Recherche Scientifique
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound can be used as a starting material for the synthesis of other organic compounds that have potential therapeutic applications. For example, it can be used in the synthesis of pyrazole-based inhibitors of protein kinases, which are important targets for cancer therapy. It can also be used in the synthesis of other biologically active compounds such as anti-inflammatory agents, antimicrobial agents, and antiviral agents.
Propriétés
IUPAC Name |
ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-10(14)8-7(4)13(6(2)3)12-9(8)11/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGQCVWUIYEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1Br)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2918817.png)
![5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2918820.png)
![N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide](/img/structure/B2918821.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2918826.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2918827.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2918828.png)
![(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2918829.png)
![N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B2918831.png)
![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2918832.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2918834.png)
![(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate](/img/structure/B2918835.png)

